Cas no 899731-68-1 (3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide)

3-Bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a bromo group at the 3-position and a 1,1-dioxothiazinan-2-ylphenyl moiety at the amide nitrogen. This structure imparts unique reactivity and potential utility in medicinal chemistry and materials science. The bromo substituent enhances electrophilic properties, facilitating further functionalization via cross-coupling reactions, while the sulfone-containing thiazinane ring may contribute to conformational rigidity and binding affinity in biological targets. Its well-defined molecular architecture makes it a valuable intermediate for the development of pharmaceuticals, particularly in kinase inhibitor or protease modulator research. The compound’s purity and stability under standard conditions ensure reproducibility in synthetic applications.
3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide structure
899731-68-1 structure
Product Name:3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
CAS No:899731-68-1
MF:C17H17BrN2O3S
MW:409.297482252121
CID:6621678
PubChem ID:7584568
Update Time:2025-10-29

3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
    • 3-bromo-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide
    • F2794-0056
    • AKOS024467368
    • 899731-68-1
    • 3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide
    • Inchi: 1S/C17H17BrN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21)
    • InChI Key: PQDNDDPKTWCIQA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(N2CCCCS2(=O)=O)C=C1)(=O)C1=CC=CC(Br)=C1

Computed Properties

  • Exact Mass: 408.01433g/mol
  • Monoisotopic Mass: 408.01433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 74.9Ų

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Additional information on 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide

Introduction to 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide (CAS No. 899731-68-1)

3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide, a compound with the chemical formula C21H14BNO4S, is a novel synthetic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound is characterized by its unique structural features, which include a brominated benzamide moiety linked to a phenyl ring substituted with a 1,1-dioxothiazinan-2-yl group. The presence of these functional groups not only contributes to its distinct chemical properties but also opens up diverse possibilities for its biological activity and potential therapeutic applications.

The CAS number 899731-68-1 provides a unique identifier for this compound, ensuring precise and unambiguous references in scientific literature and databases. This numbering system is crucial for researchers to locate and verify the compound's properties, synthesis methods, and experimental data. The name 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide itself encodes detailed structural information, highlighting the positions and types of substituents attached to the benzamide core. This level of specificity is essential for chemists and biologists who are involved in drug discovery and development.

In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those incorporating thiazine derivatives. The 1,1-dioxothiazinan-2-yl group in this molecule is a key feature that contributes to its unique chemical and biological properties. This moiety has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The brominated benzamide component further enhances the compound's potential by introducing additional sites for interaction with biological targets. These structural elements make 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with diseases such as cancer and inflammation. Recent studies have demonstrated that benzamide derivatives can act as inhibitors of specific enzymes involved in these pathways. The bromine atom in the benzamide ring can enhance binding affinity to target proteins, while the dioxothiazinan-2-yl group can provide additional interactions through hydrogen bonding or hydrophobic effects. These interactions are critical for the compound's ability to exert its biological effects.

The synthesis of 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromine atom into the benzene ring typically involves electrophilic aromatic substitution reactions, while the attachment of the dioxothiazinan-2-yl group may require nucleophilic substitution or condensation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions can be employed to achieve these transformations efficiently.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography may be used to determine the three-dimensional structure of the molecule, which is essential for understanding its mode of action at the molecular level.

The biological evaluation of 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide involves testing its activity against various biological targets relevant to human health. In vitro assays are commonly used to assess its interaction with enzymes and receptors involved in disease pathways. For example, studies may focus on its ability to inhibit kinases or other enzymes that play a role in cancer progression. Additionally, cell-based assays can evaluate its effects on cell proliferation, apoptosis, and inflammation.

In vivo studies are also crucial for determining the efficacy and safety of the compound. Animal models are used to assess its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity profile. These studies provide valuable insights into how the compound behaves in a living organism and help identify potential side effects or limitations.

The development of new drugs often involves optimizing existing molecules to improve their potency, selectivity, and pharmacokinetic properties. In the case of 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide, further modifications may be explored to enhance its therapeutic potential. For instance, computational methods such as molecular docking can be used to predict how different structural modifications might affect its binding affinity to biological targets.

The field of medicinal chemistry is constantly evolving with new discoveries and advancements in synthetic methodologies. The study of heterocyclic compounds like 3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide continues to reveal novel mechanisms of action and therapeutic opportunities. As research progresses, it is likely that this compound will play an important role in future drug development efforts.

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